REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].C([NH:12][C@H](C(O)=O)CS)(=O)C.C([O-])(=O)C.[NH4+].C([O:26][C:27]([C:29]([C:32](=O)C)=[CH:30][O-])=[O:28])C.[Na+].[OH-].[Na+]>O.CO>[N:2]1[CH:30]=[C:29]([C:27]([OH:26])=[O:28])[CH:32]=[N:12][C:1]=1[C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=N1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium 2-ethoxycarbonyl-3-oxo-but-1-en-1-olate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(=C[O-])C(C)=O.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 min or until LC-MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel is sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
with concentrated (12 M) aqueous HCl
|
Type
|
CUSTOM
|
Details
|
MeOH is evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected via filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
TEMPERATURE
|
Details
|
with minimal chilled water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC(=C1)C(=O)O)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |